molecular formula C18H26N4O5 B13745963 Z-Gly-Gly-Leu-NH2

Z-Gly-Gly-Leu-NH2

Cat. No.: B13745963
M. Wt: 378.4 g/mol
InChI Key: DLCQDKNZTBGGOD-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Gly-Leu-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the individual amino acids glycine and leucine .

Scientific Research Applications

Z-Gly-Gly-Leu-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Gly-Gly-Leu-NH2 involves its interaction with specific enzymes and receptors in biological systems. The peptide can act as a substrate for proteases, which cleave the peptide bonds and release the constituent amino acids. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Gly-Gly-Leu-NH2 is unique due to its specific sequence of glycine and leucine, which imparts distinct biochemical properties and interactions with enzymes. This uniqueness makes it valuable for specific research applications and industrial uses .

Properties

Molecular Formula

C18H26N4O5

Molecular Weight

378.4 g/mol

IUPAC Name

benzyl N-[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C18H26N4O5/c1-12(2)8-14(17(19)25)22-16(24)10-20-15(23)9-21-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,19,25)(H,20,23)(H,21,26)(H,22,24)/t14-/m0/s1

InChI Key

DLCQDKNZTBGGOD-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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